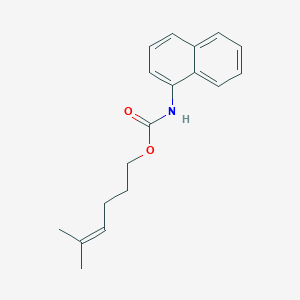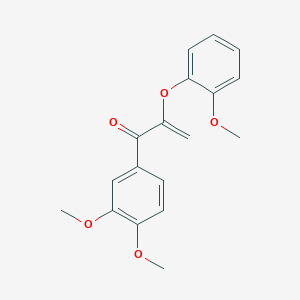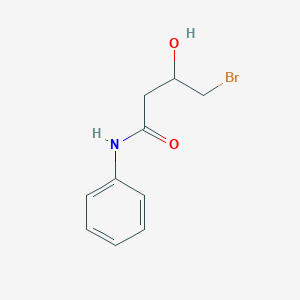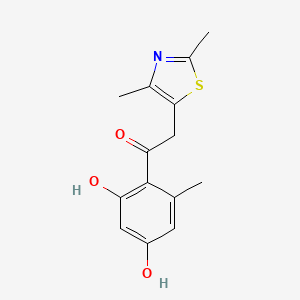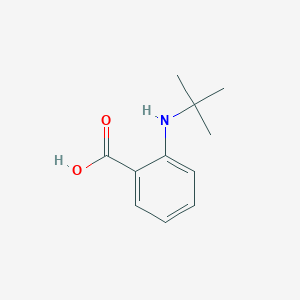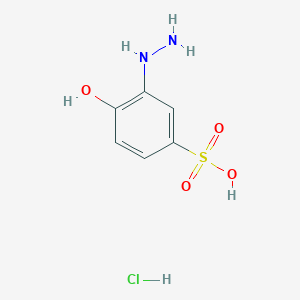
3-Hydrazinyl-4-hydroxybenzenesulfonic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydrazinyl-4-hydroxybenzenesulfonic acid;hydrochloride is an organic compound with significant applications in various scientific fields It is known for its unique chemical structure, which includes a hydrazine group, a hydroxyl group, and a sulfonic acid group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazinyl-4-hydroxybenzenesulfonic acid;hydrochloride typically involves the reaction of 4-hydroxybenzenesulfonic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, with considerations for scaling up the reaction, purification, and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Hydrazinyl-4-hydroxybenzenesulfonic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the hydrazine group to other functional groups.
Substitution: The hydroxyl and sulfonic acid groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, reduced hydrazine compounds, and substituted benzene derivatives. These products have diverse applications in different fields of research.
Scientific Research Applications
3-Hydrazinyl-4-hydroxybenzenesulfonic acid;hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydrazinyl-4-hydroxybenzenesulfonic acid;hydrochloride involves its interaction with various molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. The hydroxyl and sulfonic acid groups contribute to the compound’s solubility and reactivity, facilitating its interactions with different targets.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-hydroxybenzenesulfonic acid: Similar in structure but with an amino group instead of a hydrazine group.
4-Hydroxybenzenesulfonic acid: Lacks the hydrazine group, making it less reactive in certain types of reactions.
Sulfanilic acid: Contains a sulfonic acid group but differs in the position of the functional groups on the benzene ring.
Uniqueness
3-Hydrazinyl-4-hydroxybenzenesulfonic acid;hydrochloride is unique due to the presence of the hydrazine group, which imparts distinct reactivity and potential applications. Its combination of functional groups makes it versatile for various chemical reactions and research applications.
Properties
CAS No. |
61810-02-4 |
|---|---|
Molecular Formula |
C6H9ClN2O4S |
Molecular Weight |
240.67 g/mol |
IUPAC Name |
3-hydrazinyl-4-hydroxybenzenesulfonic acid;hydrochloride |
InChI |
InChI=1S/C6H8N2O4S.ClH/c7-8-5-3-4(13(10,11)12)1-2-6(5)9;/h1-3,8-9H,7H2,(H,10,11,12);1H |
InChI Key |
XVKURZFJKITYFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)NN)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Methoxy(phenyl)phosphoryl]ethyl acetate](/img/structure/B14546512.png)
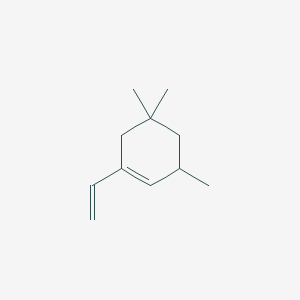
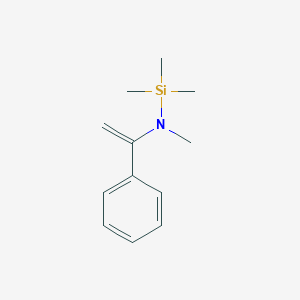
![4-[(Dodecylsulfanyl)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14546556.png)
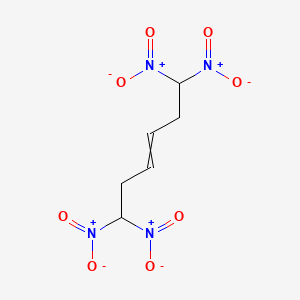
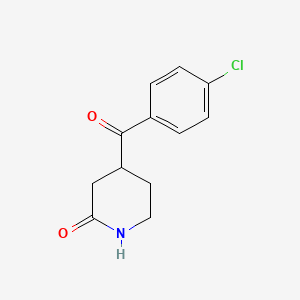
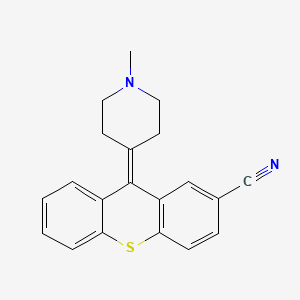
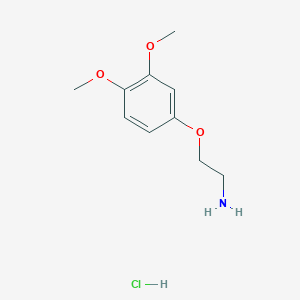
![2-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethenyl}naphthalene](/img/structure/B14546586.png)
